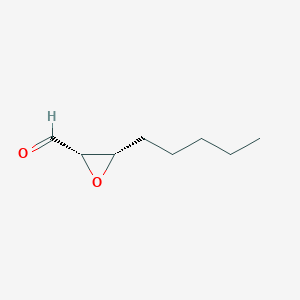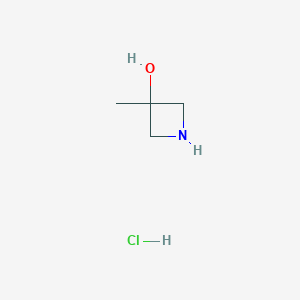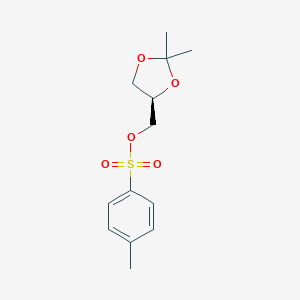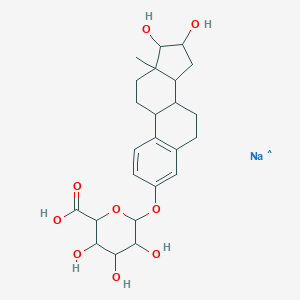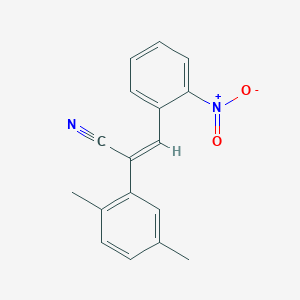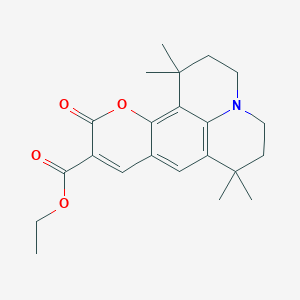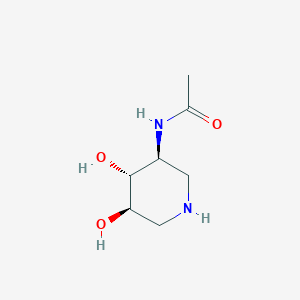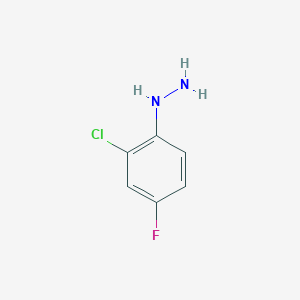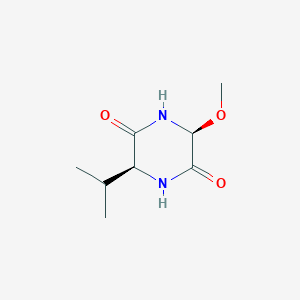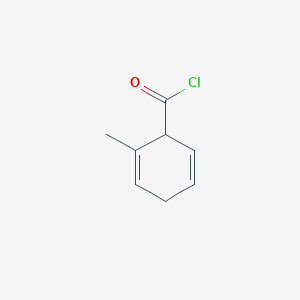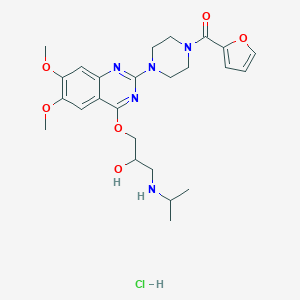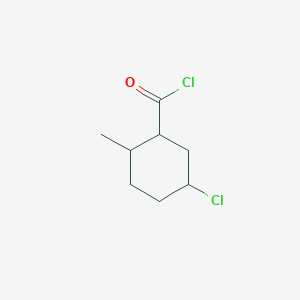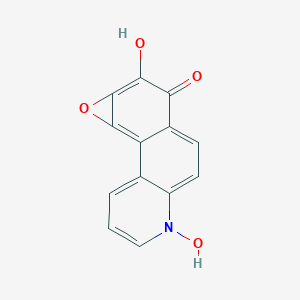![molecular formula C23H28N2O3 B053856 1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- CAS No. 120991-60-8](/img/structure/B53856.png)
1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an isoindole core, which is a bicyclic structure containing nitrogen, and a side chain with a methoxyphenyl group and a butyl chain.
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Another method involves the Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters, which proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of intermediate imino esters .
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, ligands, bases, and solvents such as dimethyl sulfoxide (DMSO) under controlled temperatures and atmospheric conditions . Major products formed from these reactions include various fluorophores and biologically active molecules.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- involves its interaction with specific molecular targets and pathways. The compound’s isoindole core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- can be compared with other similar compounds, such as:
1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: These compounds have a similar isoindole core but differ in their substitution patterns and biological activities.
N-heterocycle-based fluorophores: These compounds share the nitrogen-containing heterocycle structure and are used in similar applications, such as biological imaging and chemical sensing.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- lies in its specific side chain modifications, which confer distinct biological activities and fluorescence properties.
Eigenschaften
IUPAC Name |
2-[4-[3-(2-methoxyphenyl)propyl-methylamino]butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-24(16-9-11-18-10-3-6-14-21(18)28-2)15-7-8-17-25-22(26)19-12-4-5-13-20(19)23(25)27/h3-6,10,12-14H,7-9,11,15-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYQUZIQMHXQQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN1C(=O)C2=CC=CC=C2C1=O)CCCC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
